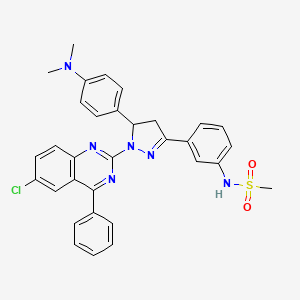
N-(3-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C32H29ClN6O2S and its molecular weight is 597.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline and its derivatives have been extensively studied for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a quinazoline core substituted with various functional groups that enhance its biological activity. The presence of the dimethylamino group and the methanesulfonamide moiety are particularly noteworthy for their potential roles in modulating pharmacological effects.
Biological Activity Overview
The biological activities of quinazoline derivatives are well-documented. This section summarizes key findings related to the compound's anticancer, antibacterial, and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of quinazoline derivatives on various cancer cell lines. For instance, compounds similar to this compound have shown significant inhibition of cell proliferation in breast (MCF-7), prostate (PC3), and colon (HT-29) cancer cell lines.
Table 1: Cytotoxicity Data of Related Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A6 | HT-29 | 12 |
These results indicate that structural modifications can lead to enhanced cytotoxicity against specific cancer types .
Antibacterial Activity
The antibacterial properties of quinazoline derivatives have also been explored. Research indicates that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of Quinazoline Derivatives
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| 1 | E. coli | 25 |
| 2 | S. aureus | 15 |
| 3 | P. aeruginosa | 30 |
The mechanisms underlying this activity often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Activity
Quinazoline derivatives are also recognized for their anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Table 3: Anti-inflammatory Effects of Quinazoline Derivatives
| Compound | Model | Effect (Reduction in Cytokine Levels) |
|---|---|---|
| A1 | LPS-stimulated cells | 40% |
| A2 | Carrageenan-induced edema | 50% |
These findings suggest potential therapeutic applications in inflammatory diseases .
Case Studies
Several case studies have investigated the pharmacological profiles of quinazoline derivatives similar to this compound:
- Study on Anticancer Effects : A study evaluated a series of quinazoline derivatives for their anticancer potential using MTT assays on multiple cancer cell lines, revealing that modifications at the phenyl ring significantly enhanced cytotoxicity.
- Antibacterial Evaluation : Another investigation focused on the antibacterial efficacy against clinical isolates, demonstrating that certain derivatives exhibited lower MIC values compared to standard antibiotics.
Propiedades
IUPAC Name |
N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29ClN6O2S/c1-38(2)26-15-12-21(13-16-26)30-20-29(23-10-7-11-25(18-23)37-42(3,40)41)36-39(30)32-34-28-17-14-24(33)19-27(28)31(35-32)22-8-5-4-6-9-22/h4-19,30,37H,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUHYOSAVLLZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC(=CC=C6)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














